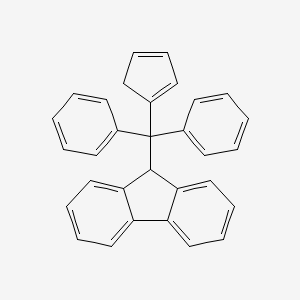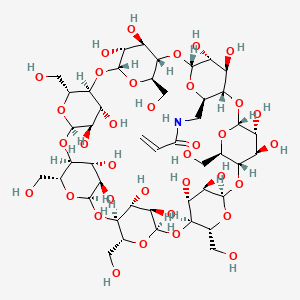
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane is an organometallic compound with a unique structure that combines cyclopentadienyl, fluoren-9-yl, and diphenylmethane moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane typically involves the reaction of cyclopentadienyl anion with fluoren-9-yl diphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and diethyl ether. The reaction mixture is often stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon in hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane involves its ability to coordinate with metal centers, facilitating various catalytic processes. The cyclopentadienyl and fluoren-9-yl groups provide stability and enhance the reactivity of the compound. The diphenylmethane moiety contributes to the overall electronic properties, making it an effective ligand in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane: Similar structure but with tert-butyl groups, offering different steric and electronic properties.
(Cyclopentadienyl)(fluoren-9-yl)dimethylmethane: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.
Uniqueness
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane is unique due to its combination of cyclopentadienyl, fluoren-9-yl, and diphenylmethane moieties, which provide a balance of stability and reactivity. This makes it versatile for various applications in catalysis, organic synthesis, and material science.
Propriétés
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-17,19-22,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVURPCFUNQHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)












